![molecular formula C11H20N4O B1493132 1-(2-Azidoéthyl)décahydrobenzo[e][1,4]oxazepine CAS No. 2098116-04-0](/img/structure/B1493132.png)
1-(2-Azidoéthyl)décahydrobenzo[e][1,4]oxazepine
Vue d'ensemble
Description
1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, les dérivés de la dibenzo[b,f][1,4]oxazepine (DBO), qui sont structurellement liés à la 1-(2-azidoéthyl)décahydrobenzo[e][1,4]oxazepine, ont montré une large gamme d'activités. On les retrouve dans des composés qui agissent comme antidépresseurs, analgésiques, antagonistes des canaux calciques, agonistes des récepteurs H4 de l'histamine, inhibiteurs non nucléosidiques de la transcriptase inverse du VIH-1 et agents lacrymogènes . Ces applications mettent en évidence le potentiel de ces composés dans le développement de nouveaux agents thérapeutiques.
Chimie Médicinale
En chimie médicinale, l'échafaudage azépine est une caractéristique clé des molécules utilisées pour traiter les maladies cardiovasculaires. Des composés comme l'évacétrapib, le bénazépryl et le tolvaptan contiennent tous des structures azépines . La polyvalence du cycle azépine dans la conception de médicaments souligne l'importance de la recherche sur de nouveaux dérivés comme la this compound.
Chimie Synthétique
Les chimistes de synthèse utilisent des dérivés de la dibenzo[b,f][1,4]oxazepine pour développer de nouveaux protocoles de synthèse. Il s'agit notamment de méthodes comme la cyclocondensation, la catalyse au cuivre, la cycloaddition dipolaire-1,3, les réactions domino et les réactions à quatre composants d'Ugi . Ces méthodes sont essentielles pour créer des dérivés DBO d'intérêt pharmacologique.
Biochimie
En biochimie, l'étude des composés hétérocycliques comme les azépines, les oxazepines et les thiazepines est importante en raison de leur activité biologique. La synthèse et l'étude de ces composés contribuent à la compréhension des processus biologiques et au développement de nouveaux outils biochimiques .
Chimie Analytique
Les chimistes analytiques peuvent utiliser des dérivés de la this compound comme composés de référence ou réactifs dans le développement de nouvelles méthodes analytiques. Ces composés peuvent servir de normes en analyse chromatographique ou de réactifs dans la synthèse de molécules complexes pour la détection et la quantification .
Science des Matériaux
En science des matériaux, les propriétés structurelles et fonctionnelles des dérivés d'oxazepine peuvent être explorées pour le développement de nouveaux matériaux. Leurs propriétés chimiques uniques pourraient contribuer à la création de nouveaux polymères ou revêtements ayant des caractéristiques spécifiques .
Science de l'Environnement
L'étude des dérivés d'oxazepine en science de l'environnement pourrait conduire au développement de nouveaux composés pouvant être utilisés dans la remédiation environnementale ou comme alternatives écologiques aux produits chimiques existants .
Développement de médicaments
Le système cyclique azépine est une caractéristique courante de nombreuses molécules médicamenteuses. La recherche sur de nouveaux dérivés comme la this compound peut conduire à la découverte de nouveaux candidats médicaments présentant des profils d'efficacité et de sécurité améliorés .
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-8-16-9-10-3-1-2-4-11(10)15/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDPOWBXNVVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


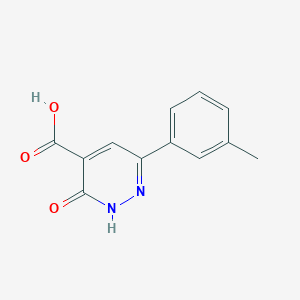
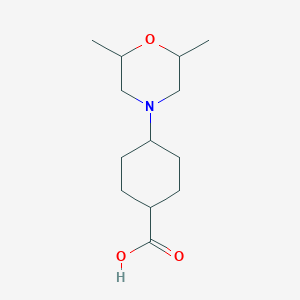

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
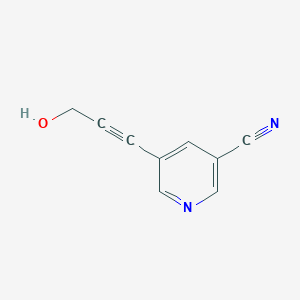
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
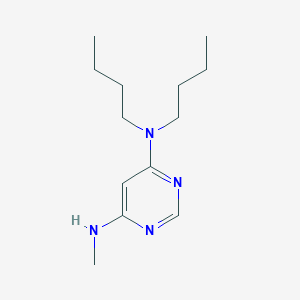

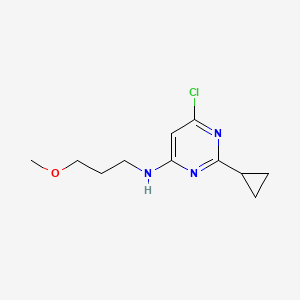

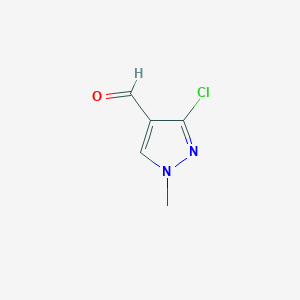
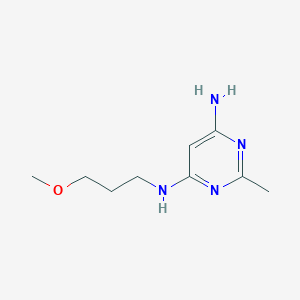

![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)
